Nociceptin (1-13) amide TFA is a peptide derived from nociceptin, which is an endogenous ligand for the opioid receptor-like 1 receptor (also known as the nociceptin receptor). This compound plays a significant role in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. Nociceptin (1-13) amide is particularly noted for its agonistic properties at the opioid receptor-like 1 receptor, making it a subject of interest in pharmacological research.
Nociceptin (1-13) amide is synthesized from nociceptin through various chemical modifications. It is primarily studied in academic and pharmaceutical research settings, focusing on its interactions with opioid receptors and potential therapeutic applications.
Nociceptin (1-13) amide falls under the category of peptide hormones and neuropeptides. It is classified as an agonist of the opioid receptor-like 1 receptor, which is part of the larger family of opioid receptors.
The synthesis of Nociceptin (1-13) amide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is common, where amino acids are activated as pentafluorophenyl esters before being coupled to the growing peptide chain.
The synthesis can include various modifications at specific positions to enhance receptor affinity or alter biological activity. For instance, substitutions at positions 0 (N-terminal), 1, 3, 4, and 10 have been explored to optimize the pharmacological profile of the peptide . Techniques such as thiol-Michael reactions and coupling reactions with fatty acids have also been employed to create lipidated derivatives that exhibit biased agonism towards G protein signaling pathways .
Nociceptin (1-13) amide consists of a sequence of thirteen amino acids with an amide group at the C-terminal. The specific amino acid sequence and structural conformation are crucial for its interaction with the opioid receptor-like 1 receptor.
The molecular formula for Nociceptin (1-13) amide is typically represented as C₁₈H₂₃N₃O₃S. Its molecular weight is approximately 357.45 g/mol. The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to understand its binding interactions with receptors.
Nociceptin (1-13) amide undergoes various chemical reactions during its synthesis and modification processes. These include:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts. For example, the use of specific solvents during coupling can significantly affect yield and purity .
Nociceptin (1-13) amide acts primarily by binding to the opioid receptor-like 1 receptor. Upon binding, it activates intracellular signaling pathways that involve G proteins and β-arrestins. This activation leads to various physiological responses, including modulation of pain perception and emotional states.
Studies have shown that Nociceptin (1-13) amide exhibits a pEC50 value of approximately 8.80 for G protein activation and shows concentration-dependent stimulation of β-arrestin interactions . The mechanism involves conformational changes in the receptor that facilitate downstream signaling cascades.
Nociceptin (1-13) amide is typically a white to off-white powder that is soluble in water and organic solvents like dimethyl sulfoxide. It exhibits stability under acidic conditions but may degrade under prolonged exposure to basic environments or high temperatures.
The compound has a strong affinity for the opioid receptor-like 1 receptor, indicated by its low Ki values in binding assays. Its stability and solubility profiles make it suitable for in vitro studies and potential therapeutic applications.
Nociceptin (1-13) amide has several applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2